O-propan-2-yl carbonodithioate

Beschreibung

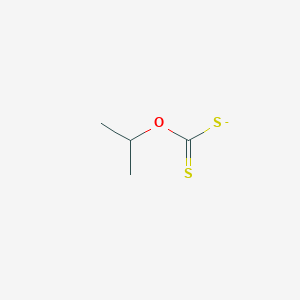

Structure

3D Structure

Eigenschaften

IUPAC Name |

propan-2-yloxymethanedithioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8OS2/c1-3(2)5-4(6)7/h3H,1-2H3,(H,6,7)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOJYYXATTMQQNA-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=S)[S-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7OS2- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301210962 | |

| Record name | Carbonodithioic acid, O-(1-methylethyl) ester, ion(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301210962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85715-64-6 | |

| Record name | Carbonodithioic acid, O-(1-methylethyl) ester, ion(1-) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85715-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbonodithioic acid, O-(1-methylethyl) ester, ion(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301210962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Base-Mediated Reaction of Isopropyl Alcohol with Carbon Disulfide

The most common industrial and laboratory method for synthesizing O-propan-2-yl carbonodithioate involves the reaction of isopropyl alcohol with carbon disulfide (CS₂) in the presence of a strong base, typically potassium hydroxide (KOH) or sodium hydroxide (NaOH).

Reaction Mechanism and Procedure

Formation of Alkali Metal Xanthate Salt :

Isopropyl alcohol reacts with CS₂ under basic conditions to form the potassium or sodium xanthate intermediate:

$$

\text{(CH₃)₂CHOH + CS₂ + KOH → (CH₃)₂CHOCS₂K + H₂O}

$$

The reaction is typically conducted at 0–25°C to minimize side reactions, such as the decomposition of CS₂.Acidification or Alkylation :

The potassium xanthate salt is either protonated with a mineral acid (e.g., HCl) to yield the free xanthic acid or alkylated with an electrophile (e.g., alkyl halides) to produce substituted derivatives.

Key Optimization Parameters

- Solvent : Water or aqueous ethanol is preferred for solubility and reaction efficiency.

- Molar Ratios : A 1:1:1 ratio of isopropyl alcohol, CS₂, and KOH ensures maximal yield.

- Temperature : Lower temperatures (0–10°C) reduce CS₂ volatility and byproduct formation.

Table 1 : Comparative Yields for Base-Mediated Synthesis

| Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| KOH | H₂O | 25 | 82 | |

| NaOH | Ethanol/H₂O | 0 | 75 | |

| KOH | DMAc/H₂O | 25 | 91 |

Radical Addition to Alkenes Using Xanthate Transfer Agents

This compound serves as a chain-transfer agent in radical reactions, enabling the synthesis of functionalized xanthates. This method, detailed in, involves the addition of xanthate radicals to alkenes under thermal or photochemical initiation.

Procedure for Radical-Mediated Synthesis

Reagent Preparation :

Potassium O-propan-2-yl xanthate is combined with an alkene (e.g., 1-decene) and a radical initiator (e.g., dilauroyl peroxide, DLP) in cyclohexane or 1,2-dichloroethane.Radical Propagation :

Heating the mixture to reflux (80–120°C) initiates radical chain transfer, forming alkyl xanthates:

$$

\text{(CH₃)₂CHOCS₂K + CH₂=CHR → (CH₃)₂CHOCS₂-CH₂CH₂R}

$$

Table 2 : Radical Addition Conditions and Outcomes

| Initiator | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| DLP | Cyclohexane | 80 | 5 | 55 |

| AIBN | 1,2-Dichloroethane | 100 | 8 | 77 |

Nucleophilic Substitution with Electrophilic Reagents

Potassium O-propan-2-yl xanthate undergoes nucleophilic substitution with electrophiles such as N-chlorophthalimide or alkyl halides to yield functionalized derivatives.

Example: Reaction with N-Chlorophthalimide

- Synthesis of S-Phthalimido Xanthate :

Potassium xanthate reacts with N-chlorophthalimide in acetonitrile at 25°C for 15 hours:

$$

\text{(CH₃)₂CHOCS₂K + Cl-N(Phth) → (CH₃)₂CHOCS₂-N(Phth) + KCl}

$$

Yield: 64–77% after flash chromatography.

Key Considerations :

Although not directly cited for this compound, the Mitsunobu reaction (using triphenylphosphine and diethyl azodicarboxylate) is a viable route for stereoretentive coupling of alcohols with xanthate precursors. This method could be adapted for chiral or sterically hindered derivatives.

Industrial-Scale Production and Purification

Industrial protocols emphasize cost efficiency and scalability:

- Continuous-Flow Reactors : CS₂ and isopropyl alcohol are mixed in a tubular reactor with KOH, achieving >90% conversion.

- Crystallization : The potassium xanthate salt is purified via recrystallization from ethanol/water mixtures.

- Drying : Vacuum drying at 40–50°C produces a stable, free-flowing powder.

Critical Analysis of Methodologies

Base-Mediated Synthesis :

- Advantages : High yield, low cost, and scalability.

- Limitations : Requires careful handling of toxic CS₂ and strong bases.

Radical Additions :

- Advantages : Enables access to complex alkyl xanthates.

- Limitations : Moderate yields and reliance on hazardous initiators (e.g., peroxides).

Nucleophilic Substitution :

- Advantages : Versatile for synthesizing S-functionalized derivatives.

- Limitations : Limited electrophile compatibility and purification challenges.

Analyse Chemischer Reaktionen

Reaktionstypen

O-Propan-2-yl-Carbondisulfid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.

Reduktion: Es kann reduziert werden, um Thiole und andere schwefelhaltige Verbindungen zu bilden.

Substitution: Es kann nucleophile Substitutionsreaktionen eingehen, um eine Vielzahl von Derivaten zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren. Die Reaktionen werden typischerweise unter milden Bedingungen durchgeführt, um eine Überoxidation zu verhindern.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet. Die Reaktionen werden üblicherweise in wasserfreien Lösungsmitteln durchgeführt, um Nebenreaktionen zu verhindern.

Substitution: Nucleophile wie Amine, Alkohole und Thiole können unter basischen oder sauren Bedingungen mit O-Propan-2-yl-Carbondisulfid reagieren, um substituierte Produkte zu bilden.

Hauptprodukte, die gebildet werden

Oxidation: Sulfoxide und Sulfone.

Reduktion: Thiole und andere schwefelhaltige Verbindungen.

Substitution: Eine Vielzahl von substituierten Carbondisulfiden, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

O-propan-2-yl carbonodithioate serves as an important reagent in organic synthesis, particularly in the preparation of xanthates and thiocarbonates. Its utility is highlighted in the following areas:

1.1. Synthesis of Xanthates

Xanthates are key intermediates in the production of various chemicals and pharmaceuticals. This compound can be synthesized through the reaction of alcohols with carbon disulfide in the presence of a base such as potassium hydroxide. This method allows for the straightforward preparation of various xanthate derivatives.

| Compound | Yield (%) | Method |

|---|---|---|

| Potassium O-(2-(thiophen-3-yl)ethyl) | 91 | Reaction with N-chlorophthalimide |

| Potassium O-cyclohexyl | 77 | Reaction with carbon disulfide |

| Potassium O-hexyl | 78 | Reaction with hexan-1-ol and carbon disulfide |

The above table summarizes some examples of xanthates synthesized using this compound as a precursor .

1.2. Chiral Auxiliaries

This compound has been utilized as a chiral auxiliary in asymmetric synthesis, facilitating the creation of enantiomerically enriched compounds. Its application in this context has been demonstrated to enhance reaction selectivity and yield .

Polymer Chemistry

In polymer chemistry, this compound is employed in Reversible Addition–Fragmentation chain Transfer (RAFT) polymerization processes. This technique allows for the controlled synthesis of polymers with specific architectures.

2.1. RAFT Polymerization

The compound acts as a chain transfer agent, enabling the production of well-defined polymers with desired molecular weights and functionalities. This application is crucial for developing advanced materials with tailored properties for various industrial applications .

Biological Applications

Recent studies have explored the biological activity of derivatives of this compound, particularly their antimicrobial and antioxidant properties.

3.1. Antimicrobial Activity

Research has indicated that derivatives exhibit significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes and inhibition of vital cellular processes .

3.2. Antioxidant Properties

This compound derivatives have shown promising antioxidant capabilities through in vitro assays that measure free radical scavenging activity. This property is vital for potential therapeutic applications in combating oxidative stress-related diseases .

Case Study 1: Synthesis and Characterization

A study focused on synthesizing new derivatives from this compound demonstrated its effectiveness in creating compounds with enhanced biological activities. The characterization was performed using NMR and mass spectrometry, confirming the successful synthesis of new antimicrobial agents .

Case Study 2: Environmental Impact Assessment

An assessment evaluated the environmental impact of potassium xanthates, including those derived from this compound. The study highlighted their degradation pathways and potential toxicity levels, emphasizing the need for careful handling and usage in industrial applications .

Wirkmechanismus

The mechanism of action of O-propan-2-yl carbonodithioate involves its ability to form stable complexes with metal ions. This property makes it useful in various catalytic processes and as a ligand in coordination chemistry. The compound can interact with metal centers through its sulfur atoms, forming chelates that can enhance the reactivity and selectivity of metal-catalyzed reactions.

Vergleich Mit ähnlichen Verbindungen

Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Structural Features |

|---|---|---|---|---|

| This compound | C₄H₈OS₂ | 136.23 | 108-25-8 | Isopropyl R-group; hydrogen counterion |

| Proxan-sodium | C₄H₇NaOS₂ | 158.22 | 140-93-2 | Sodium counterion; enhanced solubility |

| Potassium O-dodecyl carbonodithioate | C₁₃H₂₅KOS₂ | 300.56 | - | Long dodecyl chain; hydrophobic |

| S-Cyclohexyl O-ethyl carbonodithioate | C₉H₁₆OS₂ | 204.35 | - | Cyclohexyl and ethyl groups; lipophilic |

| O-Ethyl carbonodithioate | C₃H₆OS₂ | 122.21 | - | Ethyl R-group; simpler structure |

Key Observations :

- Hydrophobicity: Longer alkyl chains (e.g., dodecyl in potassium O-dodecyl carbonodithioate) increase hydrophobicity, making these compounds suitable for mineral flotation .

- Solubility : Proxan-sodium’s sodium counterion improves water solubility compared to the neutral O-propan-2-yl variant .

- Steric Effects: Bulkier R-groups (e.g., cyclohexyl in S-cyclohexyl O-ethyl carbonodithioate) may hinder reactivity in certain chemical reactions .

Functional Differences :

- Herbicidal vs. Flotation Use : O-propan-2-yl derivatives are optimized for herbicidal activity, whereas longer-chain xanthates (e.g., dodecyl) prioritize metal-binding for flotation .

- Chemical Stability : Proxan-sodium’s ionic nature enhances stability in aqueous environments compared to neutral xanthates .

Biologische Aktivität

O-propan-2-yl carbonodithioate, also known as O-isopropyl dithiocarbonate, is a compound with significant biological activity, particularly in agricultural chemistry and organic synthesis. This article provides a comprehensive overview of its biological properties, synthesis methods, and applications.

Chemical Structure and Properties

The molecular formula of this compound is , characterized by an isopropyl group attached to a carbonyl bonded to two sulfur atoms. This compound belongs to the xanthate family, which are esters derived from dithiocarbonic acid. The unique structure of this compound allows it to engage in various chemical reactions, making it valuable in several applications.

Antimicrobial Properties

Research indicates that derivatives of xanthates, including this compound, exhibit notable antifungal and antibacterial properties . These compounds can disrupt cellular processes in target organisms, making them effective as pesticides and herbicides in agricultural settings. Studies have demonstrated the efficacy of these compounds against various pathogens, suggesting their potential for pest control in crops.

Case Studies

- Case Study on Antifungal Activity : A study investigated the antifungal effects of this compound against several fungal strains. Results showed a significant reduction in fungal growth at specific concentrations, indicating its potential as a biocontrol agent in agriculture.

- Antibacterial Effects : Another research focused on the antibacterial activity of this compound against multidrug-resistant Gram-positive bacteria. The findings highlighted its effectiveness in inhibiting bacterial growth, suggesting its application in developing new antimicrobial agents .

Synthesis Methods

This compound can be synthesized through various methods, including:

- Reaction with Carbon Disulfide :

This method involves reacting isopropanol with carbon disulfide and sodium hydroxide to produce the sodium salt of the compound, which can be converted into the desired form.

Applications

This compound has diverse applications across several fields:

| Application Area | Description |

|---|---|

| Agricultural Chemistry | Used as a pesticide and herbicide due to its biological activity against pests. |

| Organic Synthesis | Serves as a reagent in synthesizing complex organic compounds. |

| Material Science | Forms complexes with metal ions, enhancing its utility in catalysis. |

Comparative Analysis with Similar Compounds

The following table compares this compound with other related compounds:

| Compound Name | Molecular Formula | Notable Characteristics |

|---|---|---|

| Sodium isopropylxanthate | Used as a flotation agent in mineral processing | |

| Potassium butylxanthate | Commonly used in agriculture as a pesticide | |

| Ethyl dithiocarbonate | Exhibits similar reactivity patterns |

The distinct reactivity profile of this compound sets it apart from these compounds, allowing for specialized applications in organic synthesis and agricultural chemistry.

Q & A

Q. What are the critical steps in synthesizing O-propan-2-yl carbonodithioate, and how can purity be validated experimentally?

Synthesis typically involves reacting carbon disulfide with isopropanol under alkaline conditions. Key steps include controlling reaction temperature (to avoid decomposition) and stoichiometric ratios of reagents. Post-synthesis, purity is validated via:

- Elemental analysis (C, H, S content) .

- Nuclear Magnetic Resonance (NMR) to confirm molecular structure (e.g., characteristic shifts for the dithiocarbonate group and isopropyl moiety) .

- High-Performance Liquid Chromatography (HPLC) to quantify impurities .

Reference : Experimental protocols in emphasize reproducibility and validation steps for novel compounds.

Q. How can researchers optimize reaction conditions to minimize byproducts during synthesis?

By systematically varying:

- Solvent polarity (e.g., using aprotic solvents to reduce hydrolysis).

- Catalyst type (e.g., NaOH vs. KOH for alkoxide formation).

- Temperature gradients (slow addition of CS₂ to control exothermic reactions).

Design of Experiments (DoE) approaches are recommended to identify interactions between variables .

Advanced Research Questions

Q. How does computational modeling (e.g., DFT) aid in understanding the interaction of this compound with mineral surfaces?

Density Functional Theory (DFT) simulations can:

- Predict adsorption geometries (e.g., binding via sulfur atoms to metal sites).

- Calculate interaction energies to compare selectivity against xanthates .

- Analyze electron density maps to identify charge-transfer regions.

Case Study : In , DFT-guided design of a related dithiocarbonate collector revealed stronger Cu-S bonding compared to traditional xanthates.

Q. What crystallographic tools (e.g., Mercury CSD) are suitable for analyzing hydrogen-bonding patterns in this compound crystals?

- Mercury CSD : Visualizes packing motifs and quantifies intermolecular distances (e.g., S···H interactions) .

- Graph Set Analysis : Classifies hydrogen-bonding patterns (e.g., rings or chains) to correlate with crystal stability .

Example : highlights directional hydrogen bonds as critical for supramolecular assembly in dithiocarbonates.

Q. How can researchers resolve contradictions in spectroscopic data (e.g., IR vs. Raman) for this compound?

- Cross-validation : Compare experimental IR/Raman spectra with simulated spectra from software like Gaussian.

- Crystallographic Validation : Use single-crystal XRD to resolve ambiguities in molecular conformation affecting spectral peaks .

Methodological Note : emphasizes defining a unique mean plane for puckered rings to interpret structural data accurately.

Q. What strategies are effective for studying the hydrolytic stability of this compound under varying pH conditions?

- Kinetic Studies : Monitor decomposition rates via UV-Vis spectroscopy (e.g., loss of CS₂ absorption bands).

- pH-Controlled Experiments : Use buffered solutions to isolate degradation pathways (e.g., acid-catalyzed vs. base-catalyzed hydrolysis) .

Data Interpretation : Apply Arrhenius plots to derive activation energies for hydrolysis .

Methodological Frameworks

How to formulate a research question on structure-activity relationships (SAR) for this compound derivatives?

Q. What statistical methods are appropriate for analyzing flotation performance data?

- Multivariate Regression : Correlate collector dosage, pH, and particle size with recovery efficiency.

- Principal Component Analysis (PCA) : Reduce dimensionality in datasets (e.g., FTIR, XPS) to identify dominant variables .

Key Challenges and Solutions

- Challenge : Contradictory flotation performance in mixed-ore systems.

Solution : Use synchrotron X-ray Absorption Spectroscopy (XAS) to probe surface adsorption mechanisms in real time . - Challenge : Reproducing crystallographic data across labs.

Solution : Adopt SHELX refinement protocols (e.g., SHELXL for small-molecule structures) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.